3-(1-Aminopropyl)benzonitrile

描述

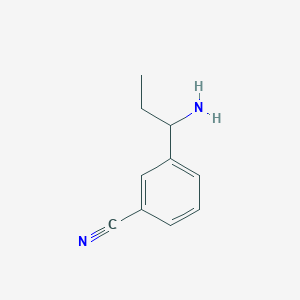

3-(1-Aminopropyl)benzonitrile is an aromatic nitrile derivative featuring a propylamine substituent at the meta position of the benzene ring. The compound’s molecular formula is inferred to be C${10}$H${11}$N$2$, with a molecular weight of approximately 162.21 g/mol. The aminopropyl group (-CH$2$CH$2$CH$2$NH$2$) introduces both basicity and hydrophilicity, distinguishing it from simpler analogs like 3-(aminomethyl)benzonitrile (C$8$H$8$N$2$) . Such derivatives are often utilized in pharmaceutical intermediates or organic synthesis due to their reactivity in nucleophilic substitution or coupling reactions .

属性

IUPAC Name |

3-(1-aminopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYQHXDJIYSGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

3-(1-氨丙基)苯腈的合成可以通过多种方法实现。一种常见的方法是使苯甲醛与盐酸羟胺反应生成苯甲醛肟,然后脱水生成苯腈。 随后,苯腈在合适的条件下与1-氨丙烷反应生成3-(1-氨丙基)苯腈 .

工业生产方法

3-(1-氨丙基)苯腈的工业生产通常采用大规模合成,使用优化的反应条件以确保高产率和高纯度。催化剂和受控反应环境的使用对于实现高效生产至关重要。工业方法的具体细节可能因制造商和化合物预期应用而异。

化学反应分析

反应类型

3-(1-氨丙基)苯腈会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的氧化物。

还原: 还原反应可以将其转化为不同的胺或其他还原形式。

取代: 氨基可以参与取代反应,从而形成各种衍生物.

常用试剂和条件

用于3-(1-氨丙基)苯腈反应的常用试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的亲核试剂。反应条件通常包括受控温度和pH值,以确保所需的转化。

形成的主要产物

从3-(1-氨丙基)苯腈反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能会生成腈氧化物,而还原可以生成伯胺或仲胺。

科学研究应用

3-(1-氨丙基)苯腈在科学研究中具有广泛的应用:

化学: 它被用作合成各种有机化合物和材料的中间体。

生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而被研究。

医药: 研究探索其潜在的治疗应用,包括其作为药物化合物前体的作用。

工业: 它被用于生产染料、涂料和其他工业化学品.

作用机制

3-(1-氨丙基)苯腈的作用机制涉及它与特定分子靶标和途径的相互作用。氨基使其能够与生物分子形成氢键和其他相互作用,从而影响其功能和活性。 确切的途径和靶标取决于其使用的具体应用和环境 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(1-Aminopropyl)benzonitrile and related compounds:

Key Comparative Insights :

Substituent Effects on Reactivity: The aminopropyl chain in this compound offers greater conformational flexibility compared to the rigid cyclopropyl group in 3-(1-Aminocyclopropyl)benzonitrile . This flexibility may enhance solubility in polar solvents, facilitating reactions like amide coupling. The ketone group in 3-(3-Oxopropyl)benzonitrile introduces electrophilic character, making it suitable for condensation reactions, unlike the primary amine in this compound, which is nucleophilic .

In contrast, the aliphatic aminopropyl group lacks such conjugation, limiting its role in optoelectronics but favoring drug design. The chlorophenyl group in 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride enhances lipophilicity, improving blood-brain barrier penetration in pharmaceuticals .

Aliphatic amines like this compound may pose similar risks but with milder toxicity profiles. Hydrochloride salts (e.g., 3-(3-Amino-...)benzonitrile hydrochloride) demand moisture-free storage and careful handling to avoid decomposition .

Applications: Pharmaceuticals: The aminopropyl and chlorophenyl derivatives are likely intermediates in ACE inhibitors or CNS-targeting drugs, leveraging their amine functionality for binding interactions . Materials Science: Phenoxazine- and carbazole-containing benzonitriles (e.g., derivatives in ) are used in TADF (thermally activated delayed fluorescence) materials for OLEDs due to their electron-withdrawing nitrile groups .

Research Findings and Data

- Synthetic Routes: 3-(Aminomethyl)benzonitrile is synthesized via reductive amination of 3-cyanobenzaldehyde, while this compound may involve alkylation of 3-cyanobenzyl chloride with propylamine .

- Stability : Hydrochloride salts of benzonitrile derivatives show enhanced stability under refrigeration, critical for long-term storage .

生物活性

3-(1-Aminopropyl)benzonitrile, particularly in its hydrochloride form, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a benzene ring substituted with a nitrile group and an aminoalkyl side chain, which contributes to its pharmacological properties. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 160.22 g/mol

- Chirality : The compound exists in enantiomeric forms, with (S)-3-(1-Aminopropyl)benzonitrile being the most studied due to its enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various molecular targets:

- Neurotransmitter Modulation : The compound has been linked to the modulation of serotonin and dopamine pathways, suggesting potential antidepressant effects through interaction with monoamine transporters.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could mitigate oxidative stress-related conditions.

- Enzymatic Interactions : The aminopropyl group can engage in hydrogen bonding or electrostatic interactions with enzymes, influencing their activity.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine levels, potentially alleviating depression. |

| Antioxidant Properties | Reduces oxidative stress by scavenging free radicals. |

| Antidepressant Effects | Exhibits potential antidepressant-like properties through monoamine transporter interactions. |

Case Studies and Research Findings

-

Antidepressant-Like Effects :

- A study evaluated the effects of (S)-3-(1-Aminopropyl)benzonitrile on animal models of depression. Results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain.

-

Oxidative Stress Mitigation :

- Another study assessed the compound's ability to reduce oxidative stress markers in vitro. The findings suggested that (S)-3-(1-Aminopropyl)benzonitrile effectively decreased malondialdehyde levels while increasing antioxidant enzyme activities.

-

Enzymatic Activity :

- Research focused on the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor for certain monoamine oxidases, which are crucial in the metabolism of neurotransmitters.

ADME Characteristics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for understanding its pharmacokinetics:

- Absorption : Enhanced solubility due to its hydrochloride form improves bioavailability.

- Distribution : The compound exhibits a favorable distribution profile across biological membranes due to its balanced hydrophilic-lipophilic nature.

- Metabolism : Primarily metabolized via enzymatic pathways involving oxidation and conjugation reactions.

- Excretion : Predominantly eliminated through renal pathways after metabolic processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。